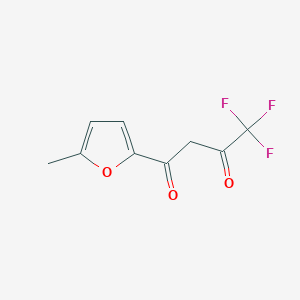

4,4,4-Trifluoro-1-(5-methylfuran-2-yl)butane-1,3-dione

Description

4,4,4-Trifluoro-1-(5-methylfuran-2-yl)butane-1,3-dione is a β-diketone derivative featuring a trifluoromethyl group and a 5-methylfuran-2-yl substituent. This compound belongs to a class of fluorinated diketones known for their strong electron-withdrawing properties and chelating capabilities. For instance, derivatives like 4,4,4-trifluoro-1-(9-pentyl-9H-carbazol-3-yl)butane-1,3-dione (HTHA) are synthesized for applications in luminescent materials and metal coordination . The trifluoromethyl group enhances thermal stability and lipophilicity, while the furan ring introduces π-conjugation, influencing electronic properties .

Properties

IUPAC Name |

4,4,4-trifluoro-1-(5-methylfuran-2-yl)butane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O3/c1-5-2-3-7(15-5)6(13)4-8(14)9(10,11)12/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAWIAMPYBTWSLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(=O)CC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-Trifluoro-1-(5-methylfuran-2-yl)butane-1,3-dione typically involves the reaction of 5-methylfuran-2-carbaldehyde with trifluoroacetic anhydride in the presence of a base such as pyridine . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purity

Biological Activity

4,4,4-Trifluoro-1-(5-methylfuran-2-yl)butane-1,3-dione (commonly referred to as TFMB) is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies based on diverse research findings.

TFMB is characterized by its trifluoromethyl and furan moieties, which contribute to its unique chemical reactivity and biological interactions. The molecular formula is , with a molecular weight of approximately 236.15 g/mol. Its structure is illustrated below:

The biological activity of TFMB can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : TFMB has been shown to inhibit various enzymes involved in metabolic pathways, potentially affecting cellular metabolism and proliferation.

- Antimicrobial Properties : Preliminary studies suggest that TFMB exhibits antimicrobial activity against certain bacterial strains, possibly through disruption of cell membrane integrity.

- Antioxidant Activity : The presence of furan in its structure may contribute to antioxidant properties, scavenging free radicals and reducing oxidative stress in cells.

Antimicrobial Activity

A study conducted by researchers at Virginia Commonwealth University investigated the antimicrobial effects of TFMB against Escherichia coli. The results indicated that TFMB exhibited a dose-dependent inhibition of bacterial growth, with an IC50 value determined at 25 µM. This suggests significant potential for TFMB as an antimicrobial agent in therapeutic applications .

Enzyme Inhibition

Research published in PubChem highlighted the compound's inhibitory effects on key metabolic enzymes. In vitro assays demonstrated that TFMB could inhibit lactate dehydrogenase activity by approximately 40% at concentrations of 50 µM . This inhibition may have implications for cancer metabolism, where lactate dehydrogenase plays a critical role.

Data Table: Biological Activities of TFMB

| Activity Type | Test Organism/Enzyme | Concentration (µM) | Effect |

|---|---|---|---|

| Antimicrobial | E. coli | 25 | Growth inhibition |

| Enzyme Inhibition | Lactate Dehydrogenase | 50 | 40% inhibition |

| Antioxidant | DPPH Assay | 100 | Scavenging activity |

Safety and Handling

TFMB is classified as a chemical for research purposes only and is not approved for use in pharmaceuticals or food products . Proper safety measures should be taken when handling this compound due to its potential reactivity and toxicity.

Scientific Research Applications

Pharmaceutical Research

4,4,4-Trifluoro-1-(5-methylfuran-2-yl)butane-1,3-dione has been explored for its potential as a pharmaceutical intermediate. The trifluoromethyl group is known to enhance bioactivity and metabolic stability of drug candidates. Several studies have indicated its utility in synthesizing novel compounds with improved pharmacological profiles.

Case Study: Synthesis of Anticancer Agents

Research conducted on the synthesis of anticancer agents has demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. The incorporation of the furan ring has been linked to enhanced interaction with biological targets, making it a promising scaffold for drug development.

Agrochemical Applications

The compound's unique properties make it suitable for use in agrochemicals. Its ability to modify biological activity allows for the development of more effective pesticides and herbicides.

Case Study: Development of Novel Herbicides

In agricultural studies, formulations containing this compound showed increased efficacy against resistant weed species. The fluorinated structure contributes to the persistence and effectiveness of these agrochemicals in field conditions.

Material Science

The compound is also investigated for applications in material science, particularly in the development of advanced materials with specific electronic or optical properties.

Case Study: Synthesis of Functional Polymers

Studies have reported the use of this compound in synthesizing functional polymers that exhibit enhanced thermal stability and mechanical properties. These materials have potential applications in coatings and composites.

Comparison with Similar Compounds

Substituent Impact :

- Electron-Withdrawing Groups (e.g., NO₂, CF₃): Enhance metal-binding affinity and thermal stability. For example, nitro-substituted derivatives (e.g., 4-nitrophenyl) exhibit increased acidity, improving extraction efficiency for lanthanoids .

- Alkyl Chains (e.g., 4-propylphenyl): Hydrophobic substituents improve solubility in non-polar solvents, critical for applications in polymer chemistry or micellar systems .

Physicochemical Properties

- Melting Points and Solubility: Fluorinated β-diketones generally exhibit higher melting points than non-fluorinated analogs due to strong intermolecular dipole interactions. For instance, 4,4,4-trifluoro-1-(2-furanyl)butane-1,3-dione sublimes at ~298 K , while phenyl-substituted derivatives (e.g., 4-fluorophenyl) have melting points >100°C .

- Acidity: The trifluoromethyl group lowers the pKa of the enolic proton, enhancing metal-chelation efficiency. This property is exploited in solvent extraction systems, where analogs like TTA (thienyl derivative) achieve high selectivity for lanthanoids and actinoids .

Q & A

Q. What synthetic methodologies are most effective for preparing 4,4,4-Trifluoro-1-(5-methylfuran-2-yl)butane-1,3-dione, and how can reaction yields be optimized?

Answer: The compound is synthesized via radical cyclization or manganese(III) acetate-mediated reactions using 1,3-dicarbonyl precursors. Key steps include:

- Radical Cyclization : Use Mn(OAc)₃·2H₂O to mediate reactions between 1,3-dicarbonyl compounds and alkenes. Optimize solvent (e.g., acetic acid) and temperature (70–80°C) to enhance regioselectivity .

- 1,3-Dicarbonyl Substitution : React trifluoroacetyl derivatives with 5-methylfuran-2-carboxylic acid esters under basic conditions. Control stoichiometry to minimize side products .

Q. Yield Optimization Tips :

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral signatures are diagnostic?

Answer:

- :

- IR Spectroscopy :

- Mass Spectrometry :

Advanced Research Questions

Q. How can contradictions between experimental crystallographic data and computational structural predictions be resolved?

Answer:

Q. What strategies improve the coordination chemistry of this compound with lanthanides, particularly regarding ligand field effects?

Answer:

Q. How do reaction parameters influence regio/stereoselectivity in radical cyclization reactions involving this dione?

Answer:

Q. What methodological approaches address discrepancies in 19F-NMR^{19}\text{F-NMR}19F-NMR data interpretation for fluorinated diketones?

Answer:

Q. How does this compound facilitate the synthesis of trifluoromethylated dihydrofurans, and what mechanistic insights are critical?

Answer:

Q. Which computational methods validate the electronic effects of the trifluoromethyl and furyl substituents?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.